![molecular formula C13H15ClN2O2 B1451868 2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide CAS No. 1098347-65-9](/img/structure/B1451868.png)
2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide
Vue d'ensemble
Description
The compound “2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide” is a chemical with diverse applications in scientific research. Its IUPAC name is 2-chloro-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]propanamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H15ClN2O2/c1-9(14)13(18)15-10-5-2-3-6-11(10)16-8-4-7-12(16)17/h2-3,5-6,9H,4,7-8H2,1H3,(H,15,18) . This code provides a detailed description of the molecule’s structure.Applications De Recherche Scientifique
Chimie médicinale : Dérivés de la pyrrolidine en tant qu'agents thérapeutiques
Le cycle pyrrolidine, une structure de base dans le « 2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phényl]propanamide », est largement utilisé en chimie médicinale en raison de sa polyvalence et de sa pertinence biologique . Ce composé peut être utilisé pour concevoir de nouveaux composés biologiquement actifs avec des applications thérapeutiques potentielles. La présence du cycle pyrrolidine peut améliorer la stéréochimie de la molécule, contribuant à sa couverture tridimensionnelle et améliorant potentiellement son interaction avec les cibles biologiques.
Recherche antimicrobienne : Ciblage des souches résistantes
Les composés ayant une structure de pyrrolidine se sont avérés prometteurs dans la recherche antimicrobienne, en particulier contre les souches résistantes . Les groupes chloro et propanamide du composé pourraient être modifiés pour augmenter son activité antibactérienne, ce qui en fait un échafaudage précieux pour le développement de nouveaux antibiotiques.
Conception de médicaments : Amélioration des propriétés pharmacocinétiques
La nature saturée du cycle pyrrolidine dans ce composé permet une exploration efficace de l'espace pharmacophore en raison de l'hybridation sp3 . Cette caractéristique est cruciale dans la conception de médicaments, où la modification des paramètres physicochimiques peut conduire à l'amélioration des profils ADME/Tox (absorption, distribution, métabolisme, excrétion et toxicité) des candidats médicaments.
Synthèse de molécules bioactives : Relation structure-activité (RSA)
La structure du composé fournit une plate-forme pour l'investigation de la RSA, où différents substituants peuvent être explorés pour leurs effets sur l'activité biologique . Cela est particulièrement utile dans la synthèse de molécules bioactives avec une sélectivité ciblée, où l'orientation des substituants peut conduire à différents profils biologiques.
Synthèse chimique : Fonctionnalisation des cycles pyrrolidine
Le composé sert de précurseur pour la fonctionnalisation des cycles pyrrolidine préformés . Ce processus est significatif en synthèse chimique, où des dérivés de la proline, un acide aminé contenant de la pyrrolidine, peuvent être obtenus et utilisés dans diverses applications synthétiques.
Normes analytiques : Composés de référence en chromatographie
“2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phényl]propanamide” peut être utilisé comme étalon de référence dans les analyses chromatographiques pour déterminer la présence de structures similaires dans des mélanges complexes . Cette application est essentielle dans le contrôle qualité et la recherche où des mesures précises sont nécessaires.
Pharmacologie : Étude de la stéréogénicité et des profils biologiques
La stéréogénicité du cycle pyrrolidine dans ce composé permet aux chercheurs d'étudier comment différents stéréoisomères et orientations spatiales des substituants peuvent influencer le profil biologique des candidats médicaments . Cet aspect est crucial en pharmacologie, où la liaison énantiosélective aux protéines peut conduire à différents résultats thérapeutiques.
Recherche antioxydante : Potentiel dans l'atténuation du stress oxydatif
Des composés ayant des structures de pyrrolidine ont été impliqués dans la recherche antioxydante, suggérant un rôle dans la lutte contre le stress oxydatif . Les substituants spécifiques du « 2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phényl]propanamide » pourraient être optimisés pour améliorer cette propriété, contribuant au développement de nouveaux antioxydants.
Safety and Hazards
The compound has several hazard statements: H302, H315, H318, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle the compound safely.
Mécanisme D'action
Target of Action
The compound contains a pyrrolidine-2-one scaffold, which is a structural feature recurrent in various biologically active compounds . These compounds are known to interact with a wide range of targets, including enzymes, receptors, and ion channels, depending on the specific functional groups and stereochemistry of the molecule .
Mode of Action
Compounds with a pyrrolidine-2-one scaffold are known to interact with their targets through various mechanisms, including competitive inhibition, allosteric modulation, and irreversible binding . The specific mode of action would depend on the nature of the target and the spatial orientation of the substituents on the pyrrolidine-2-one ring .
Biochemical Pathways
Compounds with a pyrrolidine-2-one scaffold are known to modulate a wide range of biochemical pathways, depending on their specific targets . These could include signal transduction pathways, metabolic pathways, and cell cycle regulation pathways .
Pharmacokinetics
Compounds with a pyrrolidine-2-one scaffold are known to have good bioavailability due to their ability to form hydrogen bonds and their high degree of saturation . The specific ADME properties would depend on factors such as the compound’s lipophilicity, molecular size, and the presence of specific functional groups .
Result of Action
Compounds with a pyrrolidine-2-one scaffold are known to have a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer activities . The specific effects would depend on the nature of the target and the specific mode of action of the compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide. Factors such as temperature, pH, and the presence of other substances can affect the compound’s solubility, stability, and interaction with its targets . .
Analyse Biochimique
Biochemical Properties
2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The compound has been shown to inhibit certain enzymes, which can alter metabolic pathways and cellular processes . For instance, it may interact with enzymes involved in the synthesis of nucleotides, thereby affecting DNA replication and repair . Additionally, the compound’s interaction with proteins can influence cell signaling pathways, leading to changes in cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, it can alter gene expression by binding to transcription factors or modifying chromatin structure . These changes can have significant implications for cellular metabolism, including the regulation of energy production and biosynthetic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the binding interaction with biomolecules, such as enzymes and receptors . This binding can result in enzyme inhibition or activation, depending on the specific target . For instance, the compound may inhibit enzymes involved in the cell cycle, leading to cell cycle arrest and apoptosis . Additionally, it can modulate gene expression by interacting with transcription factors or epigenetic regulators . These molecular interactions are crucial for understanding the compound’s biological activity and potential therapeutic applications .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . The compound is relatively stable under normal storage conditions, but it can degrade over time when exposed to light or heat . In vitro and in vivo studies have shown that prolonged exposure to the compound can lead to cumulative effects on cellular function, such as sustained inhibition of enzyme activity or persistent changes in gene expression . These findings highlight the importance of considering temporal factors when evaluating the compound’s biological activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound may exhibit minimal toxicity and exert beneficial effects, such as anti-inflammatory or anti-cancer activity . At high doses, it can cause toxic or adverse effects, including organ damage and systemic toxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing significant toxicity . These dosage-dependent effects are critical for determining the compound’s safety and efficacy in preclinical studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound can be metabolized by liver enzymes, leading to the formation of active or inactive metabolites . These metabolic transformations can affect the compound’s bioavailability, distribution, and elimination . Additionally, the compound’s interaction with metabolic enzymes can influence metabolic flux and metabolite levels, potentially altering cellular metabolism . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be actively transported across cell membranes by specific transporters, influencing its intracellular concentration and localization . Once inside the cell, it can bind to proteins that facilitate its distribution to different cellular compartments . These interactions can affect the compound’s localization and accumulation, which are important factors for its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . These localization signals ensure that the compound reaches its intended site of action, where it can exert its biological effects . For example, nuclear localization may be required for the compound to modulate gene expression, while mitochondrial localization may be necessary for affecting cellular metabolism . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications .
Propriétés
IUPAC Name |
2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-9(14)13(18)15-10-4-6-11(7-5-10)16-8-2-3-12(16)17/h4-7,9H,2-3,8H2,1H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSPGFDAPLUYCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)N2CCCC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



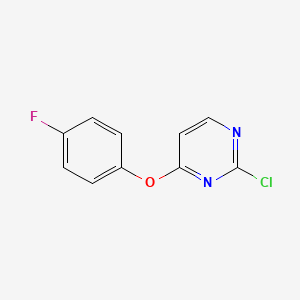

![6-Amino-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B1451787.png)
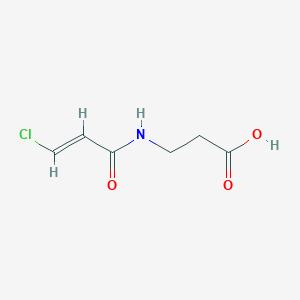
![2-[3-(cyclohex-1-en-1-yl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl]acetic acid](/img/structure/B1451790.png)
![[2-(2-Methylimidazol-1-yl)phenyl]methanol](/img/structure/B1451792.png)
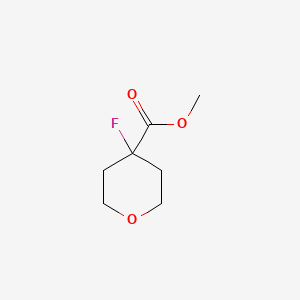

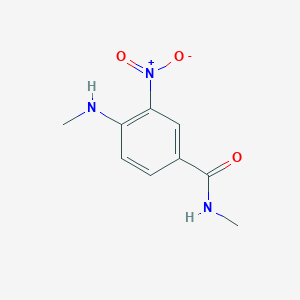
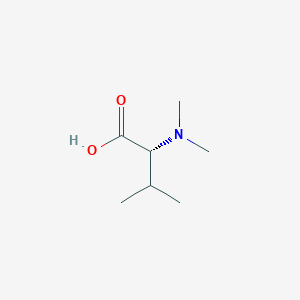
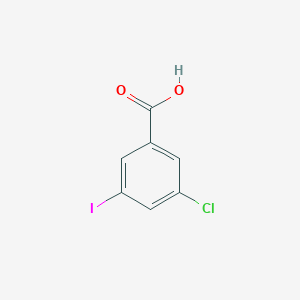


![[2-(Cyclopentyloxy)-5-methylphenyl]boronic acid](/img/structure/B1451808.png)